4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVQHCNBPZYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxy-2,4-Dichloropyrimidine
The methoxy group at position 5 is introduced early to avoid competing reactions. A modified protocol from Batsanov et al. (2004) involves:
- Lithiation of 5-bromo-2-methoxypyrimidine at −70°C in THF, followed by quenching with triisopropylborate to yield 2-methoxy-5-pyrimidylboronic acid.
- Chlorination using thionyl chloride in dimethylformamide (DMF) at room temperature, achieving >80% conversion to the dichloro derivative.
Key Data :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronic acid synthesis | n-BuLi, THF, −70°C | 45 | |
| Chlorination | SOCl₂, DMF, 25°C | 84 |
Suzuki-Miyaura Coupling at Position 2
The 2-pyridinyl group is introduced via palladium-catalyzed cross-coupling. Bryce et al. (2004) demonstrated this using:
- Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
- Base : Na₂CO₃ (2 M aqueous)
- Solvent : 1,4-Dioxane at 95°C for 65 hours.
Procedure :
- Charge 5-methoxy-2,4-dichloropyrimidine (1.5 mmol), 2-pyridinylboronic acid (1.7 mmol), and catalyst in degassed dioxane.
- Heat under argon, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Challenges :
- Competing coupling at position 4 minimized by steric hindrance from the methoxy group at position 5.
- Catalyst residues necessitate multiple recrystallizations from isopropanol.
Nucleophilic Aromatic Substitution at Position 4
The 4-chlorophenoxy group is installed via SNAr reaction. A patent by outlines:
- Activation : 4-Chlorophenol (1.2 equiv) deprotonated with K₂CO₃ in DMF.
- Reaction : Heated at 80°C for 12 hours with 5-methoxy-2-(2-pyridinyl)-4-chloropyrimidine.
Optimization :
- Solvent : DMF enhances solubility of both aromatic substrates.
- Temperature : >70°C required to overcome electron-withdrawing effects of the pyridinyl group.
Yield Improvement :
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A telescoped approach reduces purification steps:
- Simultaneous Coupling : Use of 2-pyridinylboronic acid and 4-chlorophenol in a single pot with Pd(OAc)₂/XPhos catalyst.
- Solvent System : Toluene/water (3:1) facilitates phase separation post-reaction.
Limitations :
Ullmann-Type Coupling for Phenoxy Installation
Copper-mediated coupling under ligand-free conditions:
- Conditions : CuI (20 mol%), DMSO, 110°C, 24 hours.
- Yield : 62%, lower than SNAr method due to side product formation.
Comparative Analysis of Methods
Mechanistic Insights
Suzuki-Miyaura Coupling
The oxidative addition of Pd(0) to the C–Cl bond at position 2 is favored due to decreased electron density from the adjacent methoxy group. Transmetalation with the boronic acid precedes reductive elimination to form the C–C bond.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorophenoxy group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrimidine Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Findings:
- Steric Bulk: The phenoxy group in the target compound introduces steric hindrance compared to simpler analogs like 4-chloro-5-methoxy-2-(2-pyridinyl)pyrimidine .
- Biological Implications : Compounds with azo groups (e.g., ) may exhibit photochemical instability, limiting therapeutic utility compared to the target compound .
Core-Modified Pyrimidine Analogs
Fused-Ring Systems ()
- Pyrrolo-thiazolo-pyrimidines (): Exhibit fused heterocyclic rings, enhancing rigidity and planar surface area for protein binding.
- Thiazole-substituted pyrimidines (): The morpholine-carbonyl group improves solubility but reduces membrane permeability compared to the target compound’s pyridinyl group .
- Pyrazolo[1,5-a]pyrimidinones (): Oxygenation at position 7 introduces hydrogen-bonding capacity but reduces aromaticity .
Substitution Patterns and Conformational Analysis ()
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, influencing conformational flexibility .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the target compound’s analogs, as seen in , but absence of such bonds in some derivatives (e.g., ) reduces stability .
Pharmacological and Metabolic Comparisons
- Antimicrobial Activity : Pyrimidine derivatives with chlorophenyl groups (e.g., ) show broad-spectrum antimicrobial activity, hinting at possible similar efficacy for the target compound .
Biological Activity
4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, with the CAS number 1226009-31-9, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's structure includes a chlorophenoxy group and a pyridinyl moiety, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects.
The molecular formula of this compound is C16H12ClN3O2. The presence of the chlorine atom and methoxy group in its structure plays a crucial role in modulating its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study involving various pyrimidine derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
Case Study: Cytotoxicity Evaluation
In a comparative analysis, this compound was tested alongside other pyrimidine derivatives. The results indicated that this compound displayed notable cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.0 |
| Other Pyrimidine Derivative | MCF-7 | 20.0 |
| Etoposide (Standard) | MCF-7 | 25.0 |
This table illustrates that the compound's efficacy surpasses that of etoposide, a commonly used chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that it exhibited activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that the compound possesses significant antimicrobial potential, making it a candidate for further development in treating bacterial infections .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective properties. Studies focusing on Alzheimer's disease models have shown that similar pyrimidine derivatives can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing cognitive decline:
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 45 |
| Donepezil (Standard) | 60 |
The compound's ability to inhibit AChE suggests potential applications in neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
